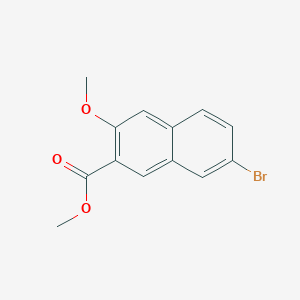
Methyl 7-bromo-3-methoxy-2-naphthoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 7-bromo-3-methoxy-2-naphthoate involves several steps, including bromination, methylation, and esterification. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Methyl 7-bromo-3-methoxy-2-naphthoate is crucial for understanding its properties and reactivity. The compound’s 2D and 3D structures can be visualized using tools like ChemSpider . The bromine atom, methoxy group, and ester linkage are essential features to consider.
Aplicaciones Científicas De Investigación
Synthesis of Non-steroidal Anti-inflammatory Agents
Methyl 7-bromo-3-methoxy-2-naphthoate and related compounds are pivotal in the synthesis of non-steroidal anti-inflammatory agents. A study by Xu and He (2010) demonstrates the utility of related compounds in creating intermediates like 2-Bromo-6-methoxynaphthalene, which is used in the preparation of anti-inflammatory drugs such as nabumetone and naproxen (Xu & He, 2010).
Development of Novel Organic Compounds
Research by Biehl et al. (1993) explores the use of compounds like 3-Bromo-2-methoxy-naphthalene in creating novel organic structures through reactions with lithiated acetonitriles, demonstrating the versatility of these compounds in synthetic organic chemistry (Biehl, Deshmukh & Dutt, 1993).
Synthesis of Iso-Decarine
The synthesis of compounds like isodecarine, a chemically complex structure, involves intermediates similar to Methyl 7-bromo-3-methoxy-2-naphthoate. Hlaváč et al. (2007) describe a process involving such compounds, highlighting their significance in the creation of intricate organic molecules (Hlaváč et al., 2007).
Pharmaceutical Applications
Compounds closely related to Methyl 7-bromo-3-methoxy-2-naphthoate play a role in pharmaceutical research. For example, Nandagokula et al. (2012) synthesized derivatives for evaluating their antioxidant, anti-inflammatory, and analgesic activities, showcasing the potential of these compounds in medicinal chemistry (Nandagokula et al., 2012).
Propiedades
IUPAC Name |
methyl 7-bromo-3-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-12-7-8-3-4-10(14)5-9(8)6-11(12)13(15)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTGKUXAFSMVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromo-3-methoxy-2-naphthoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)

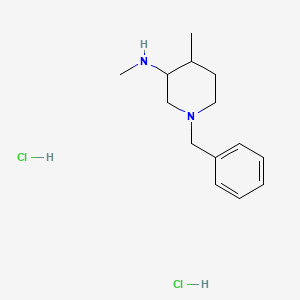


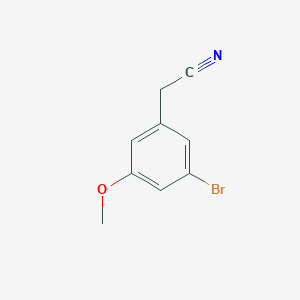
![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)
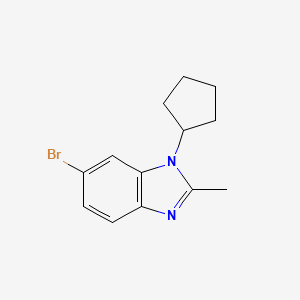
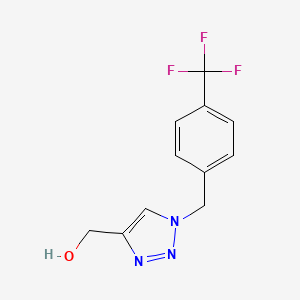
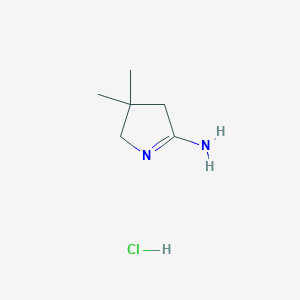


![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)